molecular formula C10H16O B2943102 2H-Inden-2-one, octahydro-3a-methyl-, cis- CAS No. 13351-29-6

2H-Inden-2-one, octahydro-3a-methyl-, cis-

Cat. No. B2943102
CAS RN: 13351-29-6
M. Wt: 152.237
InChI Key: AMBOSHXMUMOHBF-SCZZXKLOSA-N
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Description

“2H-Inden-2-one, octahydro-3a-methyl-, cis-” is a chemical compound with the molecular formula C10H16O . It has a molecular weight of 152.2334 . The IUPAC Standard InChI for this compound is InChI=1S/C10H16O/c1-10-5-3-2-4-8(10)6-9(11)7-10/h8H,2-7H2,1H3/t8-,10+/m0/s1 .


Molecular Structure Analysis

The molecular structure of “2H-Inden-2-one, octahydro-3a-methyl-, cis-” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The compound has a density of 1.0±0.1 g/cm3, a boiling point of 223.7±8.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 46.0±3.0 kJ/mol . The compound has a molar refractivity of 44.3±0.3 cm3 . It has 1 H bond acceptor, 0 H bond donors, and 0 freely rotating bonds .

Scientific Research Applications

  • NMR Spectroscopy Studies : A study by Pihlaja, Mattinen, and Fülöp (1996) involved the analysis of 1H and 13C NMR spectra of cis- and trans-fused N-methyloctahydro-2H-1,3- and -3,1-benzoxazines and their derivatives, providing insights into the stereochemical properties of these compounds Pihlaja, Mattinen, & Fülöp, 1996.

  • Synthetic Strategy for Marine Sesquiterpenoids : Research by Dietinger, Banwell, Garson, and Willis (2010) explored a chemoenzymatic and enantioselective approach to assemble the octahydro-1,6-methano-1H-indene framework associated with 2-isocyanoallopupukeanane, validating a new synthetic strategy Dietinger, Banwell, Garson, & Willis, 2010.

  • Semiconductor Photocatalysis : Yanagida, Mizumoto, and Pac's 1986 study demonstrated the efficiency of ZnS or CdS as photocatalysts in inducing cis-trans photoisomerization of simple alkenes Yanagida, Mizumoto, & Pac, 1986.

  • Tetracyclic Triterpene Synthesis : Orrell, Packer, Šik, and Whitehurst (1978) conducted detailed analyses of the 1H and 13C NMR spectra of cis- and trans-3a,9b-dimethyl derivatives of 7-methoxy-1,3,3a,4,5,9b-hexahydrobenz[e]inden-2-one, differentiating between the two ketones Orrell, Packer, Šik, & Whitehurst, 1978.

  • Facile Stereoselective Synthesis : Kano, Yokomatsu, Yuasa, and Shibuya (1982) developed a method for the facile stereoselective synthesis of cis-4a-aryl-1,2,3,4,4a,5,6,8a-octahydroisoquinoline derivatives Kano, Yokomatsu, Yuasa, & Shibuya, 1982.

  • Photoinitiated DNA Binding : Singh and Turro (2004) investigated the photoinitiated DNA binding by cis-[Ru(bpy)2(NH3)2]2+, showing its potential as a photoactivated cisplatin analog Singh & Turro, 2004.

properties

IUPAC Name

7a-methyl-3,3a,4,5,6,7-hexahydro-1H-inden-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-10-5-3-2-4-8(10)6-9(11)7-10/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBOSHXMUMOHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCCC1CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90928168
Record name 3a-Methyloctahydro-2H-inden-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90928168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13351-29-6, 20379-99-1
Record name 2H-Inden-2-one, octahydro-3a-methyl-, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013351296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Inden-2-one, octahydro-3a-methyl-, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020379991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3a-Methyloctahydro-2H-inden-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90928168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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